![molecular formula C10H14N2O2 B15276569 3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)butanoic acid](/img/structure/B15276569.png)
3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)butanoic acid is a heterocyclic compound that features a pyrrolo[1,2-b]pyrazole core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)butanoic acid typically involves multi-step organic reactions. One common method involves the initial formation of the pyrrolo[1,2-b]pyrazole core, followed by functionalization to introduce the butanoic acid moiety. For instance, the synthesis may start with the cyclization of a suitable precursor such as an acylhydrazine with an α,β-unsaturated carbonyl compound under acidic or basic conditions . The resulting intermediate can then be further reacted with butanoic acid derivatives under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反応の分析
Types of Reactions
3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)butanoic acid can undergo various chemical reactions, including:
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
科学的研究の応用
3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)butanoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Materials Science: It is explored for its potential use in the development of novel materials with unique properties.
作用機序
The mechanism of action of 3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes . The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrrolo[1,2-b]pyrazole derivatives such as:
Uniqueness
What sets 3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)butanoic acid apart from similar compounds is its specific functionalization with the butanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
3-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)butanoic acid |
InChI |
InChI=1S/C10H14N2O2/c1-7(5-10(13)14)9-6-8-3-2-4-12(8)11-9/h6-7H,2-5H2,1H3,(H,13,14) |
InChIキー |
PFYOWLWWTYDVRP-UHFFFAOYSA-N |
正規SMILES |
CC(CC(=O)O)C1=NN2CCCC2=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


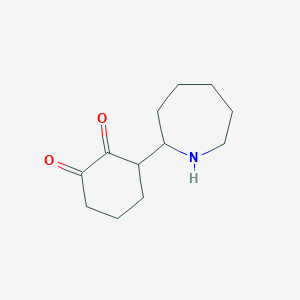


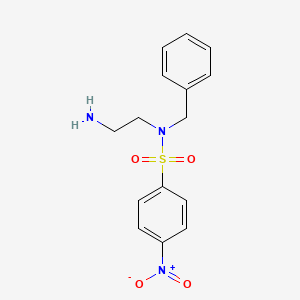
![Racemic-(3S,3aS,6aS)-tert-butyl3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B15276508.png)
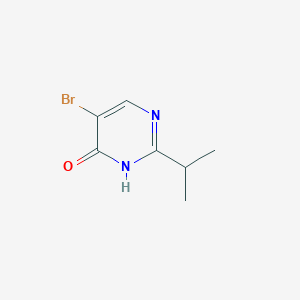
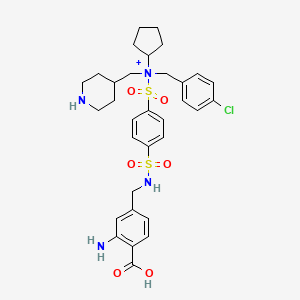

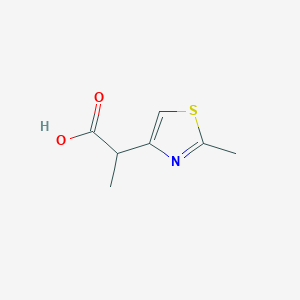
![3-Chlorodibenzo[b,d]furan-4-ol](/img/structure/B15276546.png)

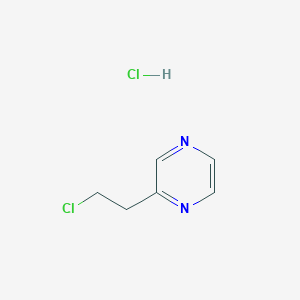
![2-([(2-Bromocyclopentyl)oxy]methyl)oxane](/img/structure/B15276555.png)

